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Compound of Interest

Compound Name:
3-(4-Methylpiperazin-1-yl)benzoic

acid

Cat. No.: B1366042 Get Quote

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals interested in the chemical properties and applications of 3-(4-
Methylpiperazin-1-yl)benzoic acid. It provides a detailed examination of its structure,

properties, synthesis, and relevance as a molecular building block in modern medicinal

chemistry.

Executive Summary
3-(4-Methylpiperazin-1-yl)benzoic acid is a bifunctional organic molecule featuring a benzoic

acid moiety and an N-methylpiperazine group. This unique combination of a carboxylic acid (a

key functional group for amide bond formation and salt formation) and a tertiary amine-

containing heterocycle (a common pharmacophore) makes it a valuable scaffold in drug

discovery. The piperazine ring, in particular, is recognized as a "privileged scaffold" in medicinal

chemistry, appearing in numerous FDA-approved drugs due to its ability to improve

pharmacokinetic properties like solubility and bioavailability[1]. This guide will delve into the

core scientific principles and practical methodologies associated with this compound.

Chemical Identity and Physicochemical Properties
Correctly identifying the molecule is the foundation of all subsequent research. The properties

listed below are crucial for planning reactions, purification, and formulation.

IUPAC Name: 3-(4-Methylpiperazin-1-yl)benzoic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1366042?utm_src=pdf-interest
https://www.benchchem.com/product/b1366042?utm_src=pdf-body
https://www.benchchem.com/product/b1366042?utm_src=pdf-body
https://www.benchchem.com/product/b1366042?utm_src=pdf-body
https://pdf.benchchem.com/169/Role_of_piperazine_scaffolds_in_medicinal_chemistry.pdf
https://www.benchchem.com/product/b1366042?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CAS Number: 215309-01-6[2][3][4][5][6]

Molecular Formula: C₁₂H₁₆N₂O₂[7]

Structure:

Physicochemical Data
The compound's physical properties dictate its handling, storage, and behavior in various

solvent systems. This data is essential for both synthesis and biological assays.

Property Value Source

Molecular Weight 220.27 g/mol PubChem[7]

Appearance
White to off-white crystalline

powder
General supplier data

Melting Point 187-190 °C
MySkinRecipes, Acros

Pharmatech[3][4][5]

Solubility

Data not widely published;

expected to have some

solubility in polar organic

solvents like DMSO and DMF,

and limited solubility in water.

Basicity of the piperazine

nitrogen suggests increased

solubility in acidic aqueous

solutions.

Inferred

pKa

Data not published; expected

to have two pKa values: one

for the carboxylic acid (approx.

4-5) and one for the tertiary

amine (approx. 7-8).

Inferred
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While specific literature detailing the synthesis of the 3-isomer is sparse, a highly plausible and

efficient route is the nucleophilic aromatic substitution (SNAᵣ) reaction. This method is a

cornerstone of medicinal chemistry for coupling amines to aryl rings.

Proposed Synthetic Route: Reaction of 3-Fluorobenzoic Acid with 1-Methylpiperazine.

The rationale for this specific pathway is based on established chemical principles:

Choice of Halogen: Fluorine is an excellent leaving group for SNAᵣ reactions when the

aromatic ring is activated, although chloro- or bromo-analogs can also be used, often

requiring harsher conditions or metal catalysis.

Solvent System: A polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-

Dimethylformamide (DMF) is chosen. These solvents effectively solvate the cation of the

base (e.g., K⁺) while poorly solvating the anion (e.g., CO₃²⁻), thereby increasing the

nucleophilicity of the piperazine nitrogen.

Base: A mild inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate the

nucleophilic piperazine, facilitating the reaction without hydrolyzing the ester or causing other

side reactions.

Temperature: Elevated temperatures are required to overcome the activation energy of

breaking the aromatic C-F bond.

Synthetic Workflow Diagram
The diagram below illustrates the logical flow of the proposed synthesis, from starting materials

to the final, purified product.
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3-Fluorobenzoic Acid
1-Methylpiperazine

K₂CO₃, DMSO

Reaction Mixture
Heat (e.g., 120-140°C)
Monitor by TLC/LC-MS

1. Combine & Heat

Aqueous Workup
Quench with H₂O
Adjust pH to ~7

2. Cool & Quench

Extraction
Extract with Ethyl Acetate

Dry organic layer (Na₂SO₄)

3. Isolate Crude

Purification
Silica Gel Chromatography or

Recrystallization

4. Purify

Final Product
3-(4-Methylpiperazin-1-yl)benzoic acid

Characterize (NMR, MS, Purity)

5. Validate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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